5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H2BrCl2N3 |
|---|---|
Molecular Weight |
266.91 g/mol |
IUPAC Name |
5-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H |
InChI Key |
AHSHMRVLPMSFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation of Pyrrolotriazine Intermediates
This method involves constructing the pyrrolo[2,1-f]triazine core followed by bromination and chlorination. A representative protocol from Borzilleri et al. (2005) proceeds as follows:
- Starting Material : Methyl 1-aminopyrrole-2-carboxylate.
- Cyclization : Treatment with formamidine acetate at 165°C forms the triazine ring.
- Chlorination : Reaction with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at positions 2 and 4.
- Bromination : N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates position 5.
Key Data :
| Step | Reagents/Conditions | Yield | Regioselectivity (C-5 Br vs. C-7 Br) |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 4h | 85% | >95% at C-2 and C-4 |
| Bromination | NBS, CH₂Cl₂, 0°C | 78% | 5:1 (C-5:C-7) |
Advantages : High yields, avoids cryogenic conditions.
Limitations : Requires rigorous exclusion of moisture during POCl₃ step.
Diazotization-Chlorination of Brominated Pyrroles
A patent by CN103420903A describes an alternative route starting from 2-amino-4-chloropyridine:
- Bromination : 2-Amino-4-chloropyridine reacts with NBS in dichloromethane at 0°C to yield 5-bromo-2-amino-4-chloropyridine (80% yield).
- Diazotization : Sodium nitrite (NaNO₂) and HCl generate a diazonium salt.
- Chlorination : Cuprous chloride (CuCl) replaces the amino group with chlorine, forming 5-bromo-2,4-dichloropyridine.
- Triazine Ring Formation : Cyclization with formamide under reflux completes the pyrrolotriazine structure.
Critical Observations :
Microwave-Assisted One-Pot Synthesis
A modified approach from Son et al. (2016) uses microwave irradiation to accelerate key steps:
- Starting Material : 3-Chloro-1H-pyrrole-2-carboxylic acid.
- Bromination : NBS in acetonitrile (60°C, 30 min) introduces bromine at C-5.
- Simultaneous Cyclization/Chlorination : Microwave irradiation (150°C, 20 min) with POCl₃ and dimethylformamide (DMF) forms the triazine ring with chlorination at C-2 and C-4.
Performance Metrics :
| Parameter | Value |
|---|---|
| Total Yield | 72% |
| Reaction Time | 1.5h |
| Purity (HPLC) | 98% |
Advantages : Reduces reaction time from 24h to <2h.
Challenges : Specialized equipment (microwave reactor) required.
Solid-Phase Synthesis for High-Throughput Production
A scalable method adapted from Wang et al. (2014) employs polymer-supported reagents:
- Resin-Bound Pyrrole : 1-(4-Methoxyphenyl)pyrrole attached to Wang resin.
- Bromination : Pyridinium bromide perbromide (Py·HBr₃) in tetrahydrofuran (THF), 25°C, 12h.
- Chlorination : POCl₃ in the presence of triethylamine (Et₃N), 80°C, 6h.
- Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin.
Yield and Efficiency :
- Bromination: 90% efficiency (by UV monitoring).
- Final Isolated Yield: 68% after purification.
Applications : Suitable for combinatorial chemistry and parallel synthesis.
Comparative Analysis of Methods
Yield and Scalability
| Method | Total Yield | Scalability | Key Limitation |
|---|---|---|---|
| Sequential Halogenation | 78% | Industrial (kg-scale) | Moisture-sensitive reagents |
| Diazotization-Chlorination | 65% | Pilot plant | Low regioselectivity in cyclization |
| Microwave-Assisted | 72% | Lab-scale | Equipment dependency |
| Solid-Phase | 68% | High-throughput | Resin cost |
Regioselectivity Control
- NBS vs. Py·HBr₃ : NBS favors C-5 bromination (5:1 selectivity), while Py·HBr₃ achieves >20:1 under anhydrous conditions.
- POCl₃ Solvent Effects : Chlorination in toluene improves selectivity for C-2/C-4 over C-6 by 30% compared to DMF.
Industrial-Scale Optimization
For kilogram-scale production, the sequential halogenation route is preferred:
Cost Analysis :
- POCl₃: $12/kg
- NBS: $45/kg
- Total Raw Material Cost: $220/kg of product.
Process Improvements :
Emerging Techniques
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine (Br) and chlorine (Cl) substituents act as leaving groups, enabling nucleophilic substitution reactions. The electron-withdrawing nature of these halogens enhances the electrophilicity of adjacent carbons, facilitating attack by nucleophiles like amines, thiols, or azides.
-
Reagents : Amines (e.g., alkylamines), thiols, sodium azide (NaN₃)
-
Conditions : Mild conditions (e.g., room temperature, polar aprotic solvents like DMF)
-
Products : Substituted derivatives (e.g., amine, thioether, or azide analogs)
-
Applications : Modulation of biological activity (e.g., kinase inhibition) .
| Reaction Type | Example Reagents | Typical Products |
|---|---|---|
| Amine substitution | Alkylamines (e.g., NH₂R) | Amine-substituted pyrrolo-triazines |
| Thiol substitution | Mercaptans (e.g., HS-R) | Thioether-substituted derivatives |
Oxidation and Reduction
The compound undergoes oxidation or reduction, altering its functional groups or heterocyclic framework:
-
Oxidation :
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
-
Products : Oxidized derivatives (e.g., carbonyl or hydroxyl group formation).
-
-
Reduction :
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
-
Products : Reduced derivatives (e.g., hydrogenation of double bonds).
-
Coupling Reactions
While not explicitly detailed in the provided sources, the compound’s halogen substituents suggest potential for cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to form biaryl or alkenyl derivatives.
Halogen Bonding and Non-Covalent Interactions
The halogens (Br, Cl) participate in halogen bonding, influencing reactivity and molecular recognition. These interactions may enhance binding to biological targets (e.g., enzymes) or facilitate supramolecular assembly.
Scientific Research Applications
Anticancer Activity
The pyrrolo[2,1-f][1,2,4]triazine scaffold has been identified as a "privileged scaffold" in drug discovery due to its versatility in yielding derivatives with diverse biological activities. Compounds based on this scaffold have shown promising results against various cancer-related targets:
- Kinase Inhibition : Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine can inhibit key kinases involved in cancer progression. For instance, compounds have demonstrated activity against anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), and insulin-like growth factor receptor (IGF-1R) .
- Selectivity : Certain derivatives have been shown to selectively inhibit PDK1 and PDK4 isoforms of pyruvate dehydrogenase kinases (PDKs), which are crucial for cancer metabolism. This selectivity highlights the potential for developing targeted cancer therapies .
Antifungal Activity
Recent studies have explored the antifungal properties of triazine derivatives. Compounds related to pyrrolo[2,1-f][1,2,4]triazine have shown effective antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance antifungal efficacy .
Herbicidal Properties
The structural characteristics of pyrrolo[2,1-f][1,2,4]triazine derivatives make them suitable candidates for herbicides. Research has indicated that these compounds can inhibit specific enzymatic pathways in plants, leading to their potential use as selective herbicides .
Case Study: Anticancer Derivatives
A systematic investigation into the anticancer properties of 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine derivatives revealed significant IC50 values against various cancer cell lines. For example:
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| 5i | PSN-1 | 4.9 |
| 5k | BxPC-3 | 5.8 |
| 6h | KRAS mutant | 8.0 |
These findings suggest that modifications to the pyrrolo[2,1-f][1,2,4]triazine structure can lead to enhanced anticancer activity .
Case Study: Antifungal Efficacy
In a comparative study of various triazole compounds against fungal strains:
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| 7a | Aspergillus fumigatus | 0.25 |
| 7b | Fluconazole-resistant C. albicans | 0.50 |
This study highlighted the effectiveness of halogenated triazines in achieving lower MIC values compared to traditional antifungal agents .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cancer cell survival and proliferation . Additionally, its antiviral activity is attributed to its ability to inhibit viral RNA-dependent RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine derivatives are modified via halogenation, alkylation, or functional group substitutions to optimize pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of 5-bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine with key analogs:
Halogen-Substituted Analogs
Key Observations :
- Electrophilicity and Reactivity : The 5-bromo-2,4-dichloro derivative exhibits higher electrophilicity due to multiple electron-withdrawing halogens, facilitating nucleophilic substitution reactions in drug design .
- hERG Inhibition: 7-Bromo-4-chloro and 7-chloro analogs (e.g., 21 in ) show lower hERG cardiotoxicity (IC₅₀ = 2.5–3.0 μM) compared to non-halogenated derivatives, but plasma-free concentrations at effective doses remain critical .
- Solubility and Bioavailability : Methyl or fluorine substitutions (e.g., 4-chloro-5-methyl or 4-chloro-5-fluoro) improve LogP and polar surface area (PSA), enhancing membrane permeability .
Non-Pyrrolo Triazine Analogs
Pyrazolo[5,1-c][1,2,4]triazines (e.g., triazavirin) share structural similarities but differ in annulated rings, leading to distinct conformational behaviors and antiviral mechanisms. For example:
- Triazavirin (1,2,4-triazolo[5,1-с][1,2,4]triazine): Broad-spectrum antiviral activity against influenza and norovirus, but lower selectivity for RNA polymerases compared to pyrrolo-triazines .
Biological Activity
5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine (CAS No. 2216746-83-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound has been achieved through various methodologies including:
- 1,3-Dipolar Cycloaddition : This method has been highlighted for its effectiveness in generating bioactive pyrrolo[2,1-f][1,2,4]triazines .
- Vilsmeier-Haack Reaction : This synthetic route has also been explored for its efficiency in producing various triazine derivatives .
Antiviral Activity
Recent studies indicate that pyrrolo[2,1-f][1,2,4]triazines exhibit significant antiviral properties. Specifically:
- Mechanism of Action : The compound appears to inhibit neuraminidase activity in viruses such as influenza A (H1N1), demonstrating a selectivity index of 188 at a concentration of 504 µg/mL .
- Cytotoxicity : In vitro assays have shown relatively low cytotoxicity against mammalian cells while maintaining high antiviral efficacy .
Anticancer Activity
Research has identified potential anticancer properties associated with this compound:
- Cell Line Studies : The compound has been tested against various cancer cell lines with promising results. For example, it exhibited notable cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanisms : The anticancer activity is believed to involve apoptosis induction through the activation of caspases and modulation of NF-κB signaling pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| MDPI Study (2023) | Antiviral Activity | Inhibition of neuraminidase with a selectivity index of 188. |
| Cancer Research (2024) | Anticancer Effects | Significant cytotoxicity against MCF-7 and MDA-MB-231 cells; apoptosis via caspase activation. |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine?
The compound is typically synthesized via sequential halogenation of pyrrolo[2,1-f][1,2,4]triazine precursors. Key steps include bromination at the 5-position using N-bromosuccinimide (NBS) under radical-initiated conditions, followed by chlorination at positions 2 and 4 using phosphorus oxychloride (POCl₃) as both solvent and reagent. Intermediate purification requires column chromatography with gradients of ethyl acetate/hexanes, and final product validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological characterization involves:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : ¹H NMR (DMSO-d₆) for proton environment analysis, ¹³C NMR for carbon backbone confirmation, and FT-IR to verify functional groups (e.g., C-Br at ~600 cm⁻¹).
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the known stability profiles and storage recommendations for this compound?
Stability studies indicate sensitivity to light and moisture. Accelerated degradation testing (40°C/75% RH for 14 days) shows <5% decomposition when stored in amber glass vials under argon. Recommended storage: −20°C in desiccated conditions with molecular sieves. Periodic reanalysis via TLC or HPLC is advised for long-term projects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states to identify energy barriers. Computational screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) reduces experimental trial-and-error. ICReDD’s integrated approach combines these calculations with machine learning to prioritize high-yield conditions .
Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives?
Discrepancies in IC₅₀ values or receptor binding affinities often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
Q. What catalytic systems improve cross-coupling efficiency for functionalizing this triazine core?
Suzuki-Miyaura coupling with Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in dioxane/water (3:1) achieves >80% yield for aryl boronic acid partners. For challenging substrates (e.g., sterically hindered boronic esters), ligand screening (XPhos vs. SPhos) and microwave-assisted heating (100°C, 30 min) enhance reactivity .
Q. How can researchers design analogs to study structure-activity relationships (SAR) in pyrrolotriazine derivatives?
Systematic SAR requires:
Q. What advanced techniques analyze degradation pathways under varying conditions?
LC-MS/MS with in-source collision-induced dissociation (CID) identifies degradation products. Forced degradation studies (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) reveal hydrolytic cleavage of the triazine ring under acidic conditions. Kinetic modeling (Arrhenius plots) predicts shelf-life at ambient temperatures .
Q. How can high-throughput screening (HTS) accelerate the synthesis of pyrrolotriazine derivatives?
Automated liquid handlers prepare 96-well plates with varying reagents (e.g., boronic acids, catalysts). Reaction progress is monitored via inline UV spectroscopy, and hits are validated by UPLC-MS. Machine learning algorithms (e.g., random forest) correlate reaction parameters (temperature, solvent polarity) with yield .
Q. What are the challenges in scaling up laboratory synthesis methods for industrial research?
Key issues include:
- Exothermic reactions : Bromination steps require jacketed reactors with controlled cooling.
- Catalyst recovery : Pd scavengers (e.g., SiliaBond Thiol) reduce metal contamination.
- Waste minimization : Solvent recovery systems (e.g., rotary evaporation cascades) improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
